![molecular formula C18H17N3OS B2574797 2-(1,3-benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide CAS No. 873857-00-2](/img/structure/B2574797.png)
2-(1,3-benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide
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Overview
Description
Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The benzothiazole ring system involves a benzene ring fused to a thiazole ring . The specific molecular structure of “2-(1,3-benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide” would require more specific information.Chemical Reactions Analysis
The chemical reactions involving benzothiazole compounds can be quite diverse, depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole compounds can vary widely, depending on their specific structure .Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole based compounds have shown promising results in the treatment of tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Anti-Bacterial Activity
2-substituted benzothiazole scaffolds have been found to possess anti-bacterial properties . Changes in the functional group at the 2nd position can induce a significant change in the biological activity of compounds .
Anti-Fungal Activity
Benzothiazole derivatives have also demonstrated anti-fungal properties . This makes them a potential candidate for the development of new anti-fungal drugs .
Anti-Oxidant Activity
Compounds containing 2-substituted benzothiazole scaffolds have shown anti-oxidant activity . This property could be useful in the treatment of diseases caused by oxidative stress .
Anti-Microbial Activity
Benzothiazole derivatives have been found to possess anti-microbial properties . This makes them a potential candidate for the development of new anti-microbial drugs .
Anti-Proliferative Activity
Benzothiazole derivatives have demonstrated anti-proliferative activity . This property could be useful in the treatment of diseases characterized by abnormal cell proliferation, such as cancer .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties . They have been shown to have inhibitory effects against M. tuberculosis .
Mode of Action
For instance, some benzothiazole derivatives have been found to inhibit the target DprE1, which is involved in the cell wall biosynthesis of mycobacteria .
Biochemical Pathways
Pharmacokinetics
One study on benzothiazole derivatives indicated a favorable pharmacokinetic profile .
Result of Action
tuberculosis , suggesting that they may lead to the death of these bacteria.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c22-17(20-12-6-1-2-7-12)13-8-5-11-19-16(13)18-21-14-9-3-4-10-15(14)23-18/h3-5,8-12H,1-2,6-7H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAASQFDHPUHEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide |
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